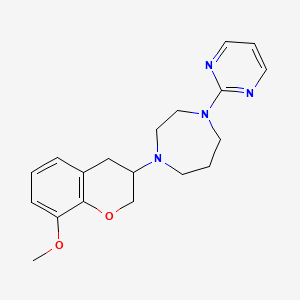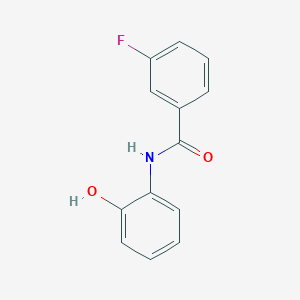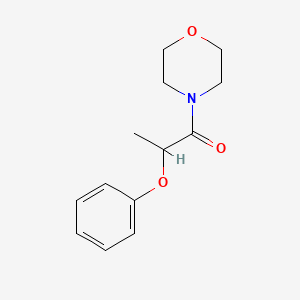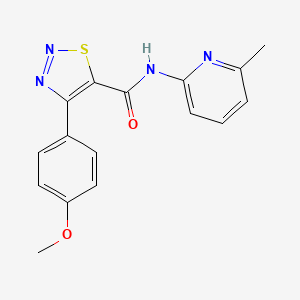
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane, also known as PD-0325901, is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and MEK2. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane inhibits the MEK1 and MEK2 enzymes, which are upstream activators of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By blocking this pathway, this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on MEK1 and MEK2, with an IC50 of 0.33 nM and 0.18 nM, respectively. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane has several advantages for lab experiments, including its potent inhibitory effects on MEK1 and MEK2, its favorable pharmacokinetic profile, and its ability to inhibit the growth of cancer cells and induce apoptosis. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other kinases, and its effects may vary depending on the specific cancer cell line or disease model being studied.
Future Directions
There are several future directions for the study of 1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane. One area of research is the development of combination therapies that target multiple pathways involved in cancer growth and proliferation. Another area of research is the study of this compound in combination with immunotherapy, which has shown promising results in the treatment of certain cancers. Finally, there is a need for further studies to elucidate the off-target effects of this compound and to identify potential biomarkers that can predict response to treatment.
Synthesis Methods
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane can be synthesized by a multistep process that involves the reaction of 2-pyrimidinylamine with 3,4-dihydro-2H-chromen-3-one to form the intermediate compound 1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)piperazine. This intermediate compound is then reacted with 1,2-dibromoethane to form the final product this compound.
Scientific Research Applications
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-pyrimidin-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-24-17-6-2-5-15-13-16(14-25-18(15)17)22-9-4-10-23(12-11-22)19-20-7-3-8-21-19/h2-3,5-8,16H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYWFPHTCYUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)N3CCCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)

![2-{1-(2,2-dimethylpropyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6019075.png)
![2-(4-fluorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6019088.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6019107.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6019113.png)
![1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6019122.png)